Dilauryl peroxide

Polymerization kinetics Radical initiator selection Thermal stability

Dilauryl peroxide (CAS 2895-03-6 / 105-74-8), also known as lauroyl peroxide (LPO), is a diacyl peroxide organic peroxide with molecular formula C₂₄H₄₆O₄ and molecular weight 398.62 g/mol. It appears as a white crystalline solid with a melting point of 53–55°C and decomposes at approximately 62°C.

Molecular Formula C24H50O2
Molecular Weight 370.7 g/mol
CAS No. 2895-03-6
Cat. No. B8716153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilauryl peroxide
CAS2895-03-6
Molecular FormulaC24H50O2
Molecular Weight370.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOOCCCCCCCCCCCC
InChIInChI=1S/C24H50O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
InChIKeyLGJCFVYMIJLQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dilauryl Peroxide (Lauroyl Peroxide) CAS 2895-03-6: Procurement-Relevant Physical and Chemical Profile


Dilauryl peroxide (CAS 2895-03-6 / 105-74-8), also known as lauroyl peroxide (LPO), is a diacyl peroxide organic peroxide with molecular formula C₂₄H₄₆O₄ and molecular weight 398.62 g/mol [1]. It appears as a white crystalline solid with a melting point of 53–55°C and decomposes at approximately 62°C [2]. The compound serves as a free-radical initiator for polymerization reactions, particularly in the production of polyvinyl chloride (PVC), polyethylene, and acrylics . Its theoretical active oxygen content is 4.01–4.02% [2]. The product is commercially available as a flake or powder with purity typically ≥98–99% [2].

Why Dilauryl Peroxide Cannot Be Interchanged with Other Diacyl Peroxides Without Process Re-Validation


Organic peroxides used as polymerization initiators exhibit widely varying thermal decomposition kinetics and stability profiles that are intrinsic to their molecular structure. The temperature at which a peroxide generates radicals at a useful rate directly governs polymerization kinetics and final polymer properties. Substituting one diacyl peroxide for another without adjusting process parameters can lead to incomplete monomer conversion, undesirable molecular weight distributions, or safety incidents due to mismatched decomposition energetics. Dilauryl peroxide occupies a specific position in the thermal stability spectrum of diacyl peroxides, characterized by a 10-hour half-life temperature of 61°C [1], which differentiates it from both more stable alternatives (e.g., benzoyl peroxide, 10-hour half-life ≈73°C) and less stable options (e.g., peroxydicarbonates requiring refrigerated storage). The quantified evidence below provides procurement and formulation guidance for when dilauryl peroxide is the appropriate choice over its closest analogs.

Dilauryl Peroxide vs. Comparators: Quantitative Differentiation Evidence for Scientific Procurement


Lower 10-Hour Half-Life Temperature Enables Polymerization at Reduced Thermal Input vs. Benzoyl Peroxide and Dicumyl Peroxide

Dilauryl peroxide exhibits a 10-hour half-life temperature of 61°C when measured in chlorobenzene solution [1]. In comparison, benzoyl peroxide (BPO) has a 10-hour half-life temperature of approximately 73°C (measured in benzene/toluene) , while dicumyl peroxide (DCP) requires approximately 115°C to achieve the same decomposition rate . This 12°C lower activation threshold relative to BPO permits initiation of polymerization at reduced thermal input, which can be advantageous for temperature-sensitive monomers or energy-conscious processes.

Polymerization kinetics Radical initiator selection Thermal stability

Lower Self-Accelerating Decomposition Temperature (SADT) Defines Distinct Storage and Handling Requirements vs. Benzoyl Peroxide

The self-accelerating decomposition temperature (SADT) of dilauryl peroxide is 50°C [1]. In contrast, the SADT of benzoyl peroxide (in its 75% wetted commercial form) is reported as 71°C . This 21°C lower SADT indicates that dilauryl peroxide is more thermally sensitive and requires controlled storage below 30°C to prevent runaway decomposition [1]. Procurement and logistics planning must account for refrigerated transport and storage for LPO, whereas BPO can tolerate higher ambient conditions.

Safety and handling Storage logistics Thermal hazard

Non-Propagation of Explosion Offers Safety Advantage Over Di-tert-Butyl Peroxide and Benzoyl Peroxide

In a ballistic mortar study evaluating explosive properties of organic peroxides, dilauryl peroxide was found not to propagate explosion [1]. In contrast, di-tert-butyl peroxide exhibited medium shock sensitivity and an explosive power of 30% of TNT, while dibenzoyl peroxide (benzoyl peroxide) showed high shock sensitivity and 25% of TNT explosive power [1]. This difference in explosive hazard profile provides a quantifiable safety advantage for dilauryl peroxide in handling and transportation.

Explosive hazard Safety assessment Organic peroxide handling

Lower Active Oxygen Content Results in Different Molar Efficiency Compared to Benzoyl Peroxide

Dilauryl peroxide has a theoretical active oxygen content of 4.01–4.02% [1]. Benzoyl peroxide possesses a theoretical active oxygen content of 6.62% . This 2.6% absolute difference means that, on a weight basis, benzoyl peroxide provides approximately 1.65 times more active oxygen per gram. Formulators must account for this when substituting between these initiators to achieve equivalent radical generation rates.

Initiator efficiency Formulation Active oxygen content

Ambient Temperature Storage Capability Differentiates from Low-Temperature Peroxydicarbonates

Dilauryl peroxide can be stored at ambient temperature (recommended storage temperature ≤30°C) [1], whereas commonly used peroxydicarbonate initiators such as di(2-ethylhexyl) peroxydicarbonate (EHP) require low-temperature storage (typically below -20°C) due to their 10-hour half-life temperature of approximately 45–47°C . This storage advantage eliminates the need for costly deep-freeze logistics while still providing lower-temperature initiation capability than benzoyl peroxide.

Cold chain logistics Storage stability Initiator selection

Specific Solubility Profile in Oils and Organic Solvents Facilitates Use in Suspension Polymerization of Vinyl Chloride

Dilauryl peroxide is soluble in acetone, chloroform, and oils, but insoluble in water [1]. This solubility profile, combined with its thermal decomposition characteristics, makes it particularly well-suited for suspension and mass polymerization of vinyl chloride in the 60–80°C range . In contrast, water-soluble initiators such as potassium persulfate (KPS) are preferentially used in emulsion polymerization systems, and highly polar azo initiators like AIBN partition differently between phases, affecting polymer particle morphology.

Solubility Suspension polymerization PVC

Recommended Application Scenarios for Dilauryl Peroxide Based on Quantitative Differentiation


PVC Suspension and Mass Polymerization (60–80°C)

Dilauryl peroxide is widely employed as the primary initiator for suspension and mass polymerization of vinyl chloride monomer to produce PVC resin. Its 10-hour half-life of 61°C aligns optimally with typical PVC polymerization temperatures (60–80°C), providing controlled radical flux throughout the reaction cycle [1]. The compound's oil solubility ensures proper partitioning into the monomer droplets, while its non-propagating explosion characteristic enhances process safety [2].

Replacement for Azobisisobutyronitrile (AIBN) in Methyl Methacrylate Polymerization

In methyl methacrylate (MMA) polymerization at 60–90°C, dilauryl peroxide serves as a direct replacement for AIBN . AIBN has a 10-hour half-life of ≈65°C [1], closely matching LPO's 61°C, but AIBN generates toxic tetramethylsuccinonitrile as a decomposition byproduct. LPO provides comparable initiation kinetics while avoiding nitrogen-containing byproducts, making it preferable for applications requiring higher purity or reduced toxicity.

High-Pressure Ethylene Polymerization with Ambient Storage Advantage

Although dilauryl peroxide's limited solubility in aliphatics restricts its use in some ethylene processes, it remains viable in high-pressure autoclave and tubular polyethylene production where its ambient storage capability offers a logistical advantage over peroxydicarbonates requiring deep-freeze storage [1]. This reduces operational complexity and cold-chain costs for polyethylene manufacturers.

Curing of Acrylic Solid Surfaces at Elevated Temperatures

Dilauryl peroxide functions as a curing agent for acrylic solid surfaces at elevated temperatures . Its decomposition temperature profile ensures complete cure without premature gelation, and its non-propagating explosion characteristic provides a safer alternative to more shock-sensitive peroxides in composite manufacturing environments.

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